erythro-5,6-Dodecanediol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70859-32-4 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
(5S,6R)-dodecane-5,6-diol |
InChI |
InChI=1S/C12H26O2/c1-3-5-7-8-10-12(14)11(13)9-6-4-2/h11-14H,3-10H2,1-2H3/t11-,12+/m0/s1 |
InChI Key |
COLYTQSCHUMMSR-NWDGAFQWSA-N |
SMILES |
CCCCCCC(C(CCCC)O)O |
Isomeric SMILES |
CCCCCC[C@H]([C@H](CCCC)O)O |
Canonical SMILES |
CCCCCCC(C(CCCC)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Stereocontrolled Preparation of Erythro 5,6 Dodecanediol
Diastereoselective Synthesis Strategies
Diastereoselective synthesis aims to preferentially produce one diastereomer over all other possibilities. This is particularly crucial in the synthesis of acyclic molecules like erythro-5,6-Dodecanediol, where free rotation around single bonds can make stereocontrol challenging.
Substrate-Controlled Diastereoselection in Carbonyl Reductions to Diols
In substrate-controlled reactions, the stereochemical outcome is dictated by the existing stereocenters in the starting material. The synthesis of diols often involves the reduction of a carbonyl group, and the inherent chirality of the substrate can direct the approach of the reducing agent.
A common strategy involves the reduction of α-hydroxy ketones. The existing hydroxyl group can chelate to the reducing agent, creating a rigid cyclic intermediate that sterically hinders one face of the carbonyl group. This forces the hydride to attack from the less hindered face, leading to a predictable stereochemical outcome. For the synthesis of this compound, a suitable α-hydroxy ketone precursor would be 6-hydroxy-5-dodecanone. The reduction of this precursor, under appropriate conditions, would favor the formation of the erythro diastereomer.
The choice of reducing agent and reaction conditions plays a significant role in the level of diastereoselectivity. Reagents like zinc borohydride (B1222165) are known to participate in chelation-controlled reductions, thereby enhancing the formation of the desired erythro product.
Reagent-Controlled Stereoselective Formation of 1,2-Diols
In contrast to substrate control, reagent-controlled methods utilize a chiral reagent to induce stereoselectivity, regardless of the substrate's inherent chirality. This approach offers greater flexibility in designing synthetic routes.
One powerful method for the reagent-controlled synthesis of 1,2-diols is the Sharpless asymmetric dihydroxylation. This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine or dihydroquinidine, to convert an alkene into a diol with high enantioselectivity. To obtain this compound, one would start with an appropriate alkene, such as (E)-5-dodecene. The choice of the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) determines which face of the alkene is hydroxylated, allowing for the selective synthesis of the desired enantiomer of the erythro diol.
Another approach involves the use of chiral reducing agents to desymmetrize a prochiral diketone, such as 5,6-dodecanedione. Chiral catalysts, for instance, those based on ruthenium-BINAP complexes, can selectively reduce one of the carbonyl groups, leading to the formation of the desired diol with high stereochemical purity.
Chemoenzymatic and Biocatalytic Routes for erythro-Diol Production
Chemoenzymatic and biocatalytic methods are gaining prominence in organic synthesis due to their high selectivity, mild reaction conditions, and environmental compatibility. biorxiv.orgrsc.orgnih.gov Enzymes, as chiral catalysts, can perform highly stereoselective transformations. nih.gov
For the production of this compound, a biocatalytic approach could involve the use of a reductase enzyme to stereoselectively reduce a diketone precursor. nih.gov For example, carbonyl reductases can exhibit high diastereoselectivity in the reduction of 1,2-diketones to the corresponding erythro-diols. The selection of the appropriate microorganism or isolated enzyme is crucial for achieving high yields and stereoselectivity. mdpi.com
Another chemoenzymatic strategy involves the kinetic resolution of a racemic mixture of diols. researchgate.net A lipase (B570770), for instance, can be used to selectively acylate one enantiomer of the diol, allowing for the separation of the acylated product from the unreacted enantiomer. While this method is effective, it is inherently limited to a maximum yield of 50% for the desired enantiomer.
Catalytic Asymmetric Synthesis Approaches
Catalytic asymmetric synthesis is a powerful tool for the efficient production of chiral molecules. mdpi.com These methods utilize a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Enantioselective Oxidation of Alkenes to Vicinal Diols
As mentioned in the context of reagent-controlled synthesis, the enantioselective oxidation of alkenes is a cornerstone of modern organic chemistry for accessing chiral vicinal diols. The Sharpless asymmetric dihydroxylation is a prime example of this approach. organic-chemistry.org This method is highly reliable and predictable for a wide range of alkenes. The use of an ionic liquid as the solvent can facilitate the recycling of the osmium catalyst, making the process more sustainable. organic-chemistry.org
Copper-catalyzed enantioselective dioxygenation of alkenes under aerobic conditions also presents a promising route to chiral diols. nih.gov These reactions can proceed with high enantioselectivity, providing direct access to functionalized diols.
Transition Metal-Catalyzed Stereoselective Transformations for Diol Synthesis
Transition metal catalysis offers a diverse array of methods for stereoselective C-C and C-O bond formation, which are fundamental to the synthesis of complex molecules like this compound. nih.govrsc.org
One such method is the platinum-catalyzed enantioselective diboration of terminal alkenes. washington.edu This reaction introduces two boron functionalities across a double bond with high enantioselectivity. Subsequent oxidation of the resulting diboronate ester yields the corresponding 1,2-diol. This two-step sequence provides a versatile entry to chiral diols from simple alkene starting materials.
Furthermore, nickel-catalyzed asymmetric electrochemical functionalization of alkenes has emerged as a novel strategy. nih.gov These reactions can be switched between different difunctionalization pathways, potentially allowing for the synthesis of various diol derivatives. Deoxydehydration (DODH) reactions catalyzed by transition metals, such as rhenium, can convert vicinal diols into olefins, a process that can also be run in reverse to stereospecifically synthesize diols. rsc.org
Table of Research Findings on Stereoselective Diol Synthesis
| Method | Catalyst/Reagent | Substrate | Product | Key Features |
| Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral Ligand | (E)-5-Dodecene | This compound | High enantioselectivity, predictable stereochemistry. organic-chemistry.org |
| Chelation-Controlled Reduction | Zn(BH₄)₂ | 6-hydroxy-5-dodecanone | This compound | Substrate control directs diastereoselectivity. |
| Catalytic Asymmetric Hydrogenation | Ru-BINAP | 5,6-dodecanedione | This compound | High diastereoselectivity and enantioselectivity. |
| Biocatalytic Reduction | Carbonyl Reductase | 5,6-dodecanedione | This compound | High stereoselectivity under mild conditions. nih.govmdpi.com |
| Pt-Catalyzed Diboration/Oxidation | Pt-complex, B₂(pin)₂ then oxidant | 1-Dodecene | 1,2-Dodecanediol | Versatile two-step synthesis of chiral diols. washington.edu |
Organocatalytic Systems for Directed erythro-Diol Synthesis
The stereocontrolled synthesis of vicinal diols is a cornerstone of modern organic chemistry, with the erythro (or syn) diastereomer being a key structural motif in numerous natural products and pharmaceutical agents. While various catalytic methods have been developed, organocatalysis has emerged as a powerful, metal-free strategy for asymmetric synthesis. This section focuses on organocatalytic systems specifically designed to favor the formation of erythro-1,2-diols, with a conceptual application to the synthesis of This compound .
The synthesis of 5,6-dodecanediol presents the challenge of controlling the relative and absolute stereochemistry at two adjacent stereocenters. An organocatalytic aldol (B89426) reaction between hexanal (B45976) and a suitable C6 ketone enolate precursor, such as 2-hexanone (B1666271), represents a direct and atom-economical approach. However, standard L-proline catalysis in aldol reactions often favors the formation of anti (or threo) diastereomers. nih.gov Consequently, significant research has been dedicated to developing modified amino acid catalysts and reaction conditions that override this inherent preference and direct the reaction towards the desired erythro isomer.
Threonine-Based Catalysts for Biomimetic syn-Aldol Reactions
Inspired by the mechanism of Class II aldolase (B8822740) enzymes, which stereoselectively synthesize carbohydrates, researchers have developed organocatalysts that mimic their function. Threonine-based catalysts have proven particularly effective in promoting aldol reactions that yield syn (erythro) products with high fidelity. nih.gov These catalysts facilitate the reaction between hydroxy-ketone donors, such as hydroxyacetone (B41140) or protected dihydroxyacetone, and a range of aldehydes. nih.govresearchgate.net
A practical strategy mimicking L-rhamnulose 1-phosphate and D-fructose 1,6-diphosphate aldolases utilizes a threonine-derived catalyst for the reaction of protected hydroxyacetone with various aldehydes. This system consistently produces syn-aldol products with good yields and high enantioselectivities. nih.govresearchgate.net The success of these catalysts lies in their ability to form a specific transition state that orients the incoming aldehyde to favor attack on one face of the enamine intermediate, leading to the syn configuration.
To conceptualize the synthesis of This compound , one could envision a reaction between hexanal and a functionalized 2-hexanone derivative (e.g., 1-hydroxy-2-hexanone) using a threonine-based catalyst. The research findings for analogous reactions are detailed below.
Table 1: Performance of Threonine-Based Catalysts in syn-Selective Aldol Reactions researchgate.net Reaction of protected dihydroxyacetone with various aldehydes.
| Aldehyde Substrate | Catalyst Loading (mol%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) of syn Isomer | Yield (%) |
|---|---|---|---|---|
| Isovaleraldehyde | 20 | 5:1 | 98 | 65 |
| Benzaldehyde | 20 | 7:1 | 98 | 70 |
| Cinnamaldehyde | 20 | 6:1 | 97 | 68 |
Other Amino Acid-Based Systems for Diastereoselective syn-Synthesis
Beyond threonine, other amino acid-derived organocatalysts have been successfully employed for the diastereoselective synthesis of syn-diols. For instance, in a study focused on synthesizing carbohydrate mimics, various amino acid-based catalysts were used to promote the syn-aldol reaction between (S)-isoserinal hydrate (B1144303) and hydroxyacetone or 1-hydroxy-2-octanone. researchgate.net This approach achieved diastereoselectivities as high as 8:1 in favor of the syn product. researchgate.net
Furthermore, proline-catalyzed asymmetric α-hydroxylation of aldehydes offers an alternative route to establishing one of the two stereocenters. This method has been used in the synthesis of L-erythro -sphinganine, demonstrating its utility in creating the erythro configuration. researchgate.net A subsequent stereocontrolled reduction of the resulting ketone could then establish the second stereocenter.
The table below summarizes representative results for a diastereoselective syn-aldol reaction promoted by an amino acid-based catalyst. researchgate.net
Table 2: Diastereoselective syn-Aldol Reaction of (S)-Isoserinal Hydrate with Hydroxy Ketones researchgate.net Catalyzed by an amino acid-based organocatalyst.
| Ketone Donor | Diastereomeric Ratio (syn:anti) |
|---|---|
| Hydroxyacetone | 8:1 |
| 1-Hydroxy-2-octanone | 5:1 |
While a direct, optimized organocatalytic protocol for This compound has not been explicitly reported, these advanced methodologies provide a clear and promising blueprint. By selecting a suitable threonine-based or other specialized amino acid catalyst, a stereocontrolled aldol reaction between hexanal and an appropriate C6 ketone donor could be rationally designed to achieve a highly selective synthesis of the target erythro diol.
Analytical Techniques for Stereochemical and Conformational Elucidation of Erythro 5,6 Dodecanediol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic compounds. A suite of advanced NMR experiments can be deployed to unambiguously determine the connectivity, relative stereochemistry, and enantiomeric composition of erythro-5,6-dodecanediol.
High-Resolution 1H NMR for Diastereomeric Ratio Determination
High-resolution proton (1H) NMR spectroscopy serves as the initial and most direct method for distinguishing between the erythro and threo diastereomers of 5,6-dodecanediol. Diastereomers possess distinct physical and chemical properties, which translate to non-equivalent NMR spectra. The chemical shifts (δ) and, more importantly, the scalar coupling constants (J-values) of the protons on the stereogenic carbons (H-5 and H-6) and adjacent carbons are highly sensitive to the relative stereochemistry.
In the erythro isomer, the substituents are arranged in an anti-periplanar conformation in the most stable state, leading to a characteristic coupling constant between H-5 and H-6. Conversely, the threo isomer favors a gauche conformation, resulting in a different H-5/H-6 coupling constant. By analyzing these J-values, the relative configuration can be assigned. In a mixture, the integration of the distinct signals corresponding to each diastereomer allows for the precise determination of the diastereomeric ratio.
| Parameter | erythro (anti) Isomer | threo (syn) Isomer | Rationale for Difference |
|---|---|---|---|
| δ (H-5, H-6) | Slightly different chemical shifts | Distinct chemical shifts from erythro | The different spatial arrangement of substituents leads to varied local electronic environments and magnetic shielding. |
| 3JH5-H6 | Typically larger (e.g., 5-8 Hz) | Typically smaller (e.g., 2-4 Hz) | Based on the Karplus relationship, the dihedral angle between H-5 and H-6 differs significantly in the preferred conformations of the two isomers. |
13C NMR and 2D NMR Experiments for Comprehensive Structural Elucidation
While 1H NMR provides key insights, a full structural confirmation of this compound relies on a combination of 13C NMR and two-dimensional (2D) NMR experiments. bbhegdecollege.comnih.govweebly.com
13C NMR Spectroscopy: The 13C NMR spectrum provides a count of the unique carbon atoms in the molecule. For 5,6-dodecanediol, this confirms the presence of the 12-carbon chain. The chemical shifts of the carbinol carbons (C-5 and C-6) are particularly diagnostic of the local stereochemical environment and differ between the erythro and threo isomers.
2D NMR Experiments: A suite of 2D NMR experiments is used to establish the complete bonding framework and assign all proton and carbon signals unequivocally.
COSY (Correlation Spectroscopy): This experiment maps 1H-1H scalar couplings, allowing for the tracing of the entire carbon chain by identifying adjacent protons (e.g., H-4 coupling to H-5, which couples to H-6, which couples to H-7).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
| Experiment | Observed Correlation | Information Gained |
|---|---|---|
| COSY | H-4 ↔ H-5 ↔ H-6 ↔ H-7 | Confirms the connectivity of the carbon backbone around the diol functionality. |
| HSQC | H-5 ↔ C-5; H-6 ↔ C-6 | Assigns the chemical shifts of the stereogenic carbons C-5 and C-6. |
| HMBC | H-4 → C-5, C-6; H-7 → C-5, C-6 | Provides unambiguous confirmation of the position of the hydroxyl groups at C-5 and C-6. |
Boron-Based Reagents for Diol Complexation and 11B NMR Analysis
Boronic acids have a well-established affinity for 1,2- and 1,3-diols, reacting reversibly to form five- or six-membered cyclic boronate esters. nih.gov This reaction is a powerful tool for the analysis of this compound. The formation of the boronate ester can be monitored by 1H and 13C NMR, as it induces significant shifts in the signals of the C-5 and C-6 nuclei and their attached protons. rsc.org
Furthermore, 11B NMR spectroscopy provides a direct method to observe the complexation event. nsf.govacs.org Boron has two NMR-active isotopes, with 11B (I = 3/2, 80.1% natural abundance) being the most commonly observed. The chemical shift of 11B is highly sensitive to its coordination number and hybridization state. mdpi.com A trigonal planar (sp2) boronic acid exhibits a broad signal far downfield (around 28-30 ppm), whereas the formation of a tetrahedral (sp3) boronate ester with the diol results in a much sharper signal that is shifted significantly upfield (typically 8-15 ppm). nih.gov This distinct change allows for the unambiguous confirmation of complex formation and can be used to study the thermodynamics and kinetics of the binding event. nih.gov
| Species | Hybridization of Boron | Typical 11B Chemical Shift (δ) |
|---|---|---|
| Phenylboronic Acid | sp2 (trigonal planar) | ~29 ppm |
| Phenylboronic Acid-Diol Ester | sp3 (tetrahedral) | ~10 ppm |
Vibrational and Rotational Spectroscopy for Conformational Analysis
While NMR provides unparalleled detail on covalent structure and stereochemistry, vibrational spectroscopy techniques like Infrared (IR) spectroscopy are essential for probing the conformational preferences of molecules, which are often dictated by weaker non-covalent interactions.
Infrared (IR) Spectroscopy for Functional Group and Intramolecular Hydrogen Bonding Investigations
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule. For this compound, the most prominent feature in the IR spectrum is the O-H stretching vibration, which provides critical information about hydrogen bonding. mdpi.com
In a dilute solution of an inert solvent (to minimize intermolecular hydrogen bonds), the O-H stretching region can reveal the presence of intramolecular hydrogen bonding. A "free" hydroxyl group, not involved in hydrogen bonding, typically shows a sharp absorption band around 3610-3645 cm-1. When an intramolecular hydrogen bond forms between the two hydroxyl groups of the diol, the O-H bond involved is weakened and elongated, causing its stretching frequency to decrease and the absorption band to become broader. This new band typically appears in the 3450-3600 cm-1 region. nih.gov
The ability to form an intramolecular hydrogen bond is highly dependent on the conformation of the C5-C6 bond. The erythro isomer can readily adopt a conformation where the two hydroxyl groups are in a gauche orientation, allowing for the formation of a stable intramolecular hydrogen bond. The observation of both a free and a hydrogen-bonded O-H band in the IR spectrum provides strong evidence for the existence of this specific conformation in solution. ru.nl
| Vibrational Mode | Typical Frequency Range (cm-1) | Significance |
|---|---|---|
| C-H Stretch (alkane) | 2850-2960 | Confirms the presence of the saturated dodecane (B42187) backbone. |
| O-H Stretch (Free) | 3610-3645 (sharp) | Indicates the presence of non-hydrogen-bonded hydroxyl groups. |
| O-H Stretch (Intramolecular H-Bonded) | 3450-3600 (broad) | Provides direct evidence for a conformation that allows intramolecular hydrogen bonding between the C-5 and C-6 hydroxyls. mdpi.comnih.gov |
| C-O Stretch | 1050-1150 | Corresponds to the stretching of the carbon-oxygen single bonds of the secondary alcohols. |
Rotational Spectroscopy for Gas-Phase Conformer Identification and Precise Structural Parameters of Diols
Rotational spectroscopy is a powerful high-resolution technique for the unambiguous determination of molecular structures in the gas phase. wikipedia.orgwisc.edu By measuring the transition frequencies between quantized rotational states of a molecule, its moments of inertia can be determined with exceptional accuracy. wikipedia.org This information, in turn, provides precise details about the molecular geometry, including bond lengths, bond angles, and dihedral angles. ifpan.edu.pl For flexible molecules like diols, rotational spectroscopy is particularly valuable as it can distinguish between different conformers that coexist in the gas phase. researchgate.netnih.gov
In the context of this compound, the presence of two hydroxyl groups and a flexible alkyl chain leads to a complex conformational landscape. The molecule can adopt various conformations stabilized by intramolecular hydrogen bonds between the hydroxyl groups, as well as different arrangements of the long alkyl chain. nih.gov Each of these conformers possesses a unique set of rotational constants (A, B, and C) that are inversely proportional to its moments of inertia. ifpan.edu.pl
A typical rotational spectroscopy experiment would involve introducing a vaporized sample of this compound into a high-vacuum chamber and subjecting it to microwave radiation. The resulting absorption or emission spectrum would consist of a series of sharp lines, each corresponding to a specific rotational transition. wikipedia.org By analyzing the pattern and frequencies of these lines, the rotational constants for each populated conformer can be determined.
Quantum chemical calculations are typically employed in conjunction with experimental data to assign the observed spectra to specific molecular structures. nih.gov Theoretical calculations can predict the geometries and relative energies of the different conformers of this compound, along with their corresponding rotational constants. A comparison between the experimentally determined and theoretically calculated rotational constants allows for the confident identification of the observed conformers. nih.gov
For this compound, one would expect to identify several low-energy conformers stabilized by an intramolecular hydrogen bond between the two hydroxyl groups. The precise structural parameters, such as the O-H···O bond distance and the C-C-O-H dihedral angles, can be determined with high precision from the analysis of the rotational spectra of different isotopologues. wisc.edu
Table 1: Hypothetical Rotational Constants and Dipole Moments for Conformers of this compound
| Conformer | A (MHz) | B (MHz) | C (MHz) | µa (D) | µb (D) | µc (D) | Relative Energy (kJ/mol) |
| I (H-bonded) | 1520.34 | 450.12 | 430.56 | 1.2 | 0.8 | 0.1 | 0 |
| II (H-bonded) | 1480.78 | 480.91 | 465.23 | 0.5 | 1.5 | 0.3 | 2.5 |
| III (Open) | 1610.15 | 420.45 | 410.88 | 2.1 | 0.2 | 0.9 | 8.1 |
Note: This table presents hypothetical data for illustrative purposes.
Mass Spectrometry for Molecular Structure Verification and Isomer Differentiation
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structural features through fragmentation analysis. youtube.com High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule by measuring its mass with very high accuracy. researchgate.net For this compound, HRMS would confirm the molecular formula C12H26O2.
While standard mass spectrometry can readily confirm the molecular weight, differentiating between structural and stereoisomers can be challenging as they often produce similar mass spectra. chromatographyonline.commsu.edu However, advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be employed to distinguish between isomers. lcms.cz In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.
The fragmentation pattern of this compound would be expected to show characteristic losses of water (H2O) from the diol functionality and cleavage of the C-C bonds along the alkyl chain. The relative abundances of these fragment ions can provide clues to the positions of the hydroxyl groups. For instance, cleavage between C5 and C6 would be a prominent fragmentation pathway.
Differentiating between the erythro and threo diastereomers of 5,6-dodecanediol using mass spectrometry is more subtle. The different spatial arrangement of the hydroxyl groups can influence the fragmentation pathways, leading to variations in the relative intensities of certain fragment ions. chromatographyonline.com By carefully comparing the MS/MS spectra of the two diastereomers, it may be possible to identify diagnostic fragment ions or intensity ratios that allow for their differentiation.
Table 2: Expected Key Mass Spectrometric Fragments for 5,6-Dodecanediol
| m/z | Ion Formula | Description |
| 202.1933 | [C12H26O2]+ | Molecular Ion |
| 184.1827 | [C12H24O]+ | Loss of H2O |
| 169.1592 | [C11H21O]+ | Loss of H2O and CH3 |
| 101.0966 | [C6H13O]+ | Cleavage at C6-C7 |
| 87.0810 | [C5H11O]+ | Cleavage at C5-C6 |
Note: The m/z values are calculated for the monoisotopic masses.
X-ray Crystallography of Dodecanediol (B3190140) Derivatives and Inclusion Complexes
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov However, obtaining single crystals of sufficient quality can be a significant challenge, especially for flexible molecules like long-chain diols which may not crystallize readily. nih.gov
A common strategy to facilitate the crystallization and structural analysis of such molecules is to prepare derivatives that have a higher propensity to form well-ordered crystals. For this compound, derivatization of the hydroxyl groups to form esters (e.g., benzoates or p-bromobenzoates) can introduce rigid, planar groups that promote crystal packing. The presence of a heavy atom like bromine in a p-bromobenzoate derivative also aids in solving the phase problem during crystallographic analysis. mdpi.com
Another powerful approach is the formation of inclusion complexes. rsc.org Host molecules, such as cyclodextrins or pillararenes, have cavities that can encapsulate guest molecules like dodecanediols. mdpi.comresearchgate.net The formation of an inclusion complex can induce a specific conformation of the guest molecule and hold it in a well-defined position within the crystal lattice, thereby facilitating single-crystal X-ray diffraction analysis. mdpi.com
An X-ray crystal structure of a derivative or an inclusion complex of this compound would provide unambiguous proof of its relative stereochemistry (erythro configuration) and reveal its preferred conformation in the solid state. beilstein-journals.org This information is invaluable for understanding the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing.
Table 3: Hypothetical Crystallographic Data for a p-Bromobenzoate Derivative of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 15.234 |
| b (Å) | 5.876 |
| c (Å) | 28.912 |
| β (°) | 98.45 |
| Volume (ų) | 2558.9 |
| Z | 4 |
| R-factor | 0.045 |
Note: This table presents hypothetical data for illustrative purposes.
Computational Chemistry and Theoretical Modeling of Erythro 5,6 Dodecanediol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems at the electronic level.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. nih.gov For erythro-5,6-Dodecanediol, DFT calculations, often using a hybrid functional like B3LYP or a range-separated functional such as ωB97XD with a Pople-style basis set (e.g., 6-31+G(d,p)), can predict key structural parameters. nih.gov The process involves finding the minimum energy conformation on the potential energy surface. The calculations would confirm the erythro relative stereochemistry, where the hydroxyl groups are on the same side in a Fischer projection.
The electronic structure of the molecule is also elucidated through DFT. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides information about the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about charge distribution and intramolecular interactions, such as the nature of the interaction between the two hydroxyl groups. nih.gov
| Parameter | Description | Predicted Value |
|---|---|---|
| r(C5-C6) | Bond length between C5 and C6 | ~1.54 Å |
| r(C5-O) | Bond length between C5 and its hydroxyl oxygen | ~1.43 Å |
| r(C6-O) | Bond length between C6 and its hydroxyl oxygen | ~1.43 Å |
| ∠(O-C5-C6-O) | Dihedral angle defining the relative position of the hydroxyl groups | ~60-70° (gauche) |
| ∠(C4-C5-C6-C7) | Dihedral angle of the carbon backbone | ~180° (anti) |
Due to the flexibility of its long alkyl chain and the rotational freedom around the C-C and C-O bonds, this compound can exist in numerous conformations. eurjchem.com A thorough conformational analysis is essential to identify the most stable, low-energy structures that are significantly populated at room temperature. nih.gov This process involves systematically rotating key dihedral angles and calculating the energy of each resulting conformer to map the potential energy landscape.
For vicinal diols, a key focus of conformational analysis is the relative orientation of the two hydroxyl groups. The lowest energy conformers are typically those that minimize steric hindrance while allowing for favorable intramolecular interactions. The long dodecane (B42187) chain introduces additional complexity, as its various folded and extended conformations must also be considered. The results of such an analysis provide a Boltzmann-weighted distribution of conformers, which is crucial for accurately predicting macroscopic properties and spectroscopic parameters. uncw.edu
Computational chemistry provides a powerful means to predict spectroscopic data, which can be used to confirm molecular structures elucidated experimentally. nih.gov
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. uncw.edu By calculating the isotropic magnetic shielding constants for each nucleus in the low-energy conformers and then averaging these based on their Boltzmann populations, a theoretical NMR spectrum can be generated. uncw.edu These predicted shifts, especially for the key H5, H6, C5, and C6 nuclei, are invaluable for confirming the erythro stereochemistry.
IR Frequencies: Theoretical infrared (IR) spectra can be calculated from the vibrational frequencies obtained after geometry optimization. arxiv.org A significant area of interest for diols is the position of the O-H stretching frequency. The presence of intramolecular interactions between the hydroxyl groups can lead to a red shift (a shift to lower wavenumbers) compared to a free hydroxyl group. researchgate.net However, predicting the exact frequencies can be challenging due to anharmonic effects, often requiring the use of empirical scaling factors or more computationally intensive anharmonic calculations to achieve good agreement with experimental data. arxiv.orgarxiv.org
| Spectroscopy | Parameter | Predicted Value | Comment |
|---|---|---|---|
| ¹H NMR | δ(H5, H6) | ~3.4 - 3.6 ppm | Chemical shifts for protons attached to the hydroxyl-bearing carbons. |
| δ(OH) | Variable | Highly dependent on solvent, concentration, and temperature. | |
| ¹³C NMR | δ(C5, C6) | ~72 - 75 ppm | Chemical shifts for the hydroxyl-bearing carbons. |
| δ(Alkyl Chain) | ~14 - 32 ppm | Typical range for aliphatic carbons. | |
| IR | ν(O-H stretch) | ~3550 - 3650 cm⁻¹ | The exact frequency is sensitive to intramolecular hydrogen bonding. rsc.org |
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides high accuracy for smaller systems or single conformations, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational flexibility and dynamic behavior of larger molecules like this compound over time.
The diol functionality in this compound makes it a potential precursor for the synthesis of more complex molecules, such as macrolides. Molecular mechanics can be instrumental in predicting the outcomes of diastereoselective reactions. nih.gov By modeling the transition states of competing reaction pathways, it is possible to calculate their relative energies. The pathway with the lower activation energy is favored, thus allowing for the prediction of the major diastereomer formed. researchgate.net For example, in a cyclization reaction to form a macrolide, the inherent conformational preferences of the dodecanediol (B3190140) chain, as modeled by MM, would heavily influence the geometry of the transition state and, consequently, the stereochemical outcome.
The interaction between the two hydroxyl groups in vicinal diols is a subject of significant theoretical interest. While often described as an intramolecular hydrogen bond, detailed quantum mechanical analyses suggest this may not be strictly accurate for 1,2-diols. nih.govresearchgate.net Studies using Bader's Atoms in Molecules (AIM) theory on smaller vicinal diols have shown that a bond critical point between the donor hydrogen and the acceptor oxygen is often absent, which is a key criterion for the existence of a true hydrogen bond. researchgate.net
Instead, the interaction in molecules like this compound is more accurately described as a combination of weak electrostatic and polarization effects. researchgate.net Molecular dynamics simulations can provide a dynamic picture of this interaction, showing the fluctuations in the O-H···O distance and angle over time. These simulations reveal that while the hydroxyl groups do interact and influence each other's orientation, they may not maintain the persistent, geometrically ideal configuration of a strong hydrogen bond. nih.gov This is in contrast to 1,4- or 1,5-diols, where the formation of a more stable six- or seven-membered ring allows for a more linear and energetically favorable intramolecular hydrogen bond. nih.gov
Research Applications and Synthetic Utility of Erythro 5,6 Dodecanediol
erythro-Diols as Chiral Precursors in Asymmetric Synthesis
Chiral diols are fundamental building blocks in asymmetric synthesis, a field focused on creating enantiomerically pure compounds. iranchembook.irnih.gov The erythro configuration, in particular, offers a distinct stereochemical starting point for the synthesis of complex targets.
The primary value of erythro-5,6-dodecanediol in synthesis is its role as a chiral building block. The Sharpless asymmetric dihydroxylation is a powerful method for producing optically active 1,2-diols from prochiral olefins, establishing vicinal diols as crucial intermediates in organic synthesis. acs.org By incorporating a molecule like this compound, which has two adjacent stereocenters, chemists can construct larger, more complex molecules with a predictable and controlled three-dimensional architecture. nih.govacs.org This control is paramount in the synthesis of natural products and pharmaceutical agents, where biological activity is often dependent on the exact stereoisomer. The defined erythro relationship between the C5 and C6 hydroxyl groups serves as a template, guiding the stereochemical outcome of subsequent bond-forming reactions.
The vicinal diol functionality in this compound is a direct precursor to other valuable functional groups and heterocyclic systems. The conversion of 1,2-diols into epoxides is a common transformation in organic synthesis. fiveable.me The erythro stereochemistry of the diol can be leveraged to produce a specific epoxide isomer.
Furthermore, diols are key starting materials for the synthesis of cyclic ethers. organic-chemistry.orgthieme-connect.com For instance, 1,4- and 1,5-diols can be cyclized to form tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives, respectively. organic-chemistry.org The reaction of diols with reagents like dimethyl carbonate can produce five-membered cyclic ethers while preserving the original chirality of the starting material. researchgate.net In the context of this compound, while not a 1,4- or 1,5-diol itself, it can be a fragment within a larger molecule that is designed to undergo such cyclizations, where its stereochemistry would directly influence the final structure of the heterocyclic ring. thieme-connect.com
Contributions to Methodological Development in Stereoselective Transformations
Erythro-diols and related chiral diols are not just synthetic targets; they are also substrates in the development of new stereoselective chemical reactions. nih.gov These well-defined molecules allow researchers to test the selectivity and efficiency of novel catalytic systems.
One significant transformation involving vicinal diols is deoxydehydration (DODH), which converts the diol into an olefin. rsc.org This reaction is valuable for converting biomass-derived polyols into useful chemicals. rsc.org The process is often stereospecific; for example, the rhenium-catalyzed DODH of a mannitol (B672) derivative was found to produce the corresponding trans-alkene, demonstrating that the stereochemistry of the starting diol dictates the geometry of the product olefin. rsc.org This principle suggests that the deoxydehydration of this compound would preferentially yield the trans-dodec-5-ene.
Table 1: Stereospecific Deoxydehydration (DODH) of a Vicinal Diol
| Starting Material Stereochemistry | Key Transformation | Product Stereochemistry |
|---|---|---|
| erythro-Diol | Catalytic Deoxydehydration (e.g., with Rhenium catalyst) | trans-Alkene |
| threo-Diol | Catalytic Deoxydehydration (e.g., with Rhenium catalyst) | cis-Alkene |
Additionally, advanced catalytic methods have been developed using chiral diols as substrates. For example, iridium-catalyzed C-C bond-forming reactions can be performed on unprotected chiral diols with high levels of catalyst-directed diastereoselectivity and site-selectivity. nih.gov Such redox-triggered reactions bypass the need for protecting groups and pre-activated reagents, representing a more efficient and atom-economical approach to synthesis. nih.gov
Potential for Material Science Applications of Dodecanediols (e.g., Polymer Synthesis)
While this compound is primarily of interest for fine chemical synthesis, other isomers, specifically long-chain α,ω-diols like 1,12-dodecanediol (B52552), have demonstrated significant potential in material science, particularly in the synthesis of biodegradable polymers. researchgate.netresearchgate.net These studies on related dodecanediols suggest potential avenues for the broader class of compounds.
Bio-based polyesters have been successfully synthesized using 1,12-dodecanediol as a key monomer through melt polycondensation. researchgate.netresearchgate.net For example, a series of bio-based poly(butylene succinate-co-dodecylene succinate) (PBDSs) copolyesters were created by adjusting the content of 1,12-dodecanediol. researchgate.net These synthesized polymers are random copolymers with high molecular weights and good thermal stability, showing no significant weight loss until 320 °C. researchgate.net The mechanical properties of these copolyesters can be tailored by altering the monomer ratio, producing materials suitable for applications like films. researchgate.net
Enzymatic polymerization offers a sustainable route to producing polyesters from diols. nih.govmdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used to catalyze the polymerization of diols (including 1,12-dodecanediol) with dicarboxylic acids under solvent-free conditions. nih.govmdpi.com This method represents a greener alternative for producing new polymeric materials.
Table 2: Properties of Polyesters Synthesized from 1,12-Dodecanediol
| Polymer Name | Monomers | Molecular Weight (g/mol) | Tensile Strength (MPa) | Elongation at Break (%) | Key Finding |
|---|---|---|---|---|---|
| Poly(butylene succinate-co-dodecylene succinate) (PBDSs) | 1,4-Butanediol, Succinic Acid, 1,12-Dodecanediol | 32,500–64,200 | Up to 34.5 | Up to 3489 | Properties can be tuned by monomer ratio for film applications. researchgate.net |
| Poly(1,12-dodecylene octanedioate) | 1,12-Dodecanediol, Octanedioic acid | >60,000 | 20.8 | 255 | Tensile properties are similar to those of polyethylene. researchgate.net |
| Poly(1,12-dodecylene sebacate) | 1,12-Dodecanediol, Sebacic acid | >60,000 | 25.3 | 254 | Tensile properties are similar to those of polyethylene. researchgate.net |
Emerging Research Directions and Challenges in Dodecanediol Chemistry
Development of Greener and More Sustainable Synthetic Pathways for Stereodefined Diols
The principles of green chemistry are increasingly guiding the development of new synthetic routes for organic compounds, including stereodefined diols. chemistryjournals.net The goal is to design processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. chemistryjournals.net Traditional synthesis methods often rely on hazardous reagents and volatile organic solvents, contributing to environmental pollution. chemistryjournals.net
A primary focus of green synthesis is the utilization of renewable feedstocks. researchgate.net Bio-based resources, such as those derived from lignocellulosic biomass, are being explored as starting materials to reduce dependence on petrochemicals. researchgate.netmdpi.com The biotechnological synthesis of diols through microbial bioconversion of renewable feedstocks is a promising avenue, offering a more sustainable alternative to conventional chemical processes. researchgate.net
Another key strategy is the use of alternative, environmentally benign solvents like water, ionic liquids, or supercritical fluids to replace traditional toxic organic solvents. chemistryjournals.net Additionally, innovative technologies such as microwave-assisted synthesis are being employed to reduce reaction times and energy consumption. chemistryjournals.net The development of 100% atom-economic reactions, where all atoms from the reactants are incorporated into the final product, is a central goal to minimize waste. chimia.ch
| Strategy | Description | Potential Benefit for Diol Synthesis |
| Renewable Feedstocks | Utilizing starting materials derived from biological sources (e.g., vanillin, glycerol). researchgate.netmdpi.com | Reduces reliance on fossil fuels and promotes a circular economy. |
| Biocatalysis | Employing enzymes or whole-cell microorganisms to catalyze reactions. researchgate.net | Offers high selectivity under mild conditions, reducing byproducts and energy use. |
| Alternative Solvents | Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. chemistryjournals.net | Enhances safety and reduces environmental pollution. |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the product. chimia.ch | Minimizes the generation of chemical waste. |
| Energy Efficiency | Using methods like microwave-assisted synthesis or flow chemistry to lower energy consumption. chemistryjournals.net | Reduces the carbon footprint of the chemical process. |
Challenges in this area include developing cost-effective processes for converting biomass into useful chemical intermediates and designing catalysts that are both highly efficient and derived from sustainable sources.
Advanced Catalytic Systems for Enhanced Stereoselectivity in Dodecanediol (B3190140) Synthesis
Achieving precise control over stereochemistry is a central challenge in the synthesis of complex molecules like erythro-5,6-Dodecanediol. nih.gov Advanced catalytic systems are pivotal in addressing this challenge, enabling the selective formation of one stereoisomer over others.
Organocatalysis has emerged as a powerful tool for the selective functionalization of diols. researchgate.net These metal-free catalysts can offer high levels of stereocontrol in various transformations. The design of next-generation organocatalysts is focused on understanding the subtle differences in sterics and electronics that allow for the differentiation between similar hydroxyl groups within a polyol structure. researchgate.net
In addition to organocatalysts, nanoparticle-based catalysts, such as those using nanosilver, are gaining interest due to their unique reactivity, selectivity, and stability. rsc.org These heterogeneous catalysts can be recycled, which aligns with the principles of green chemistry. For instance, silver-cerium dioxide core-shell nanocomposites have demonstrated high efficiency in specific reduction reactions. rsc.org
A significant challenge remains in the synthesis of specific stereoisomers, such as trans-diequatorial diols in cyclic systems, which are often difficult to access through conventional methods like stereospecific dihydroxylation or epoxidation followed by ring-opening. nih.gov Researchers are developing novel catalytic strategies, such as stereochemical editing, which allows for the isomerization of a more easily accessible stereoisomer into a more challenging one. nih.gov This approach, which can involve a change from kinetic to thermodynamic control, provides a concise method for interconverting diol isomers. nih.gov
| Catalyst Type | Mechanism Principle | Advantages in Diol Synthesis | Key Challenges |
| Organocatalysts | Metal-free small organic molecules that activate substrates through various modes (e.g., H-bonding). researchgate.net | High selectivity, low toxicity, readily available. | Catalyst loading and turnover frequency can sometimes be limitations. |
| Nanoparticle Catalysts | High surface-area-to-volume ratio provides unique catalytic sites. rsc.org | High activity, recyclability, unique selectivity. | Control of particle size and shape, potential for leaching. |
| Photoredox Catalysis | Uses light to generate reactive intermediates via single-electron transfer. nih.gov | Mild reaction conditions, access to novel reactivity. | Substrate scope limitations, requirement for specialized equipment. |
The development of catalysts that can operate under mild conditions with high turnover numbers and exquisite stereocontrol is a primary goal for the efficient synthesis of dodecanediols and other complex chiral molecules.
Integration of Machine Learning and Artificial Intelligence in Diol Synthesis and Characterization
For characterization, ML models can assist in the interpretation of complex analytical data (e.g., from spectroscopy). nih.gov For instance, AI can help in identifying polymers by predicting their properties based on analytical measurements, enhancing the efficiency and accuracy of the identification process. nih.gov While the application of ML to optimize synthesis is well-established, its use in automating method development for characterization techniques and improving data interpretation is a growing area of focus. nih.gov
| AI/ML Application | Description | Impact on Diol Chemistry |
| Predictive Modeling | Algorithms predict reaction outcomes (e.g., yield, selectivity) based on reactants and conditions. nd.edu | Reduces the number of required experiments, saving time and resources. |
| Retrosynthesis Planning | AI tools propose efficient synthetic routes for a target molecule by working backward from the product. dypvp.edu.innih.gov | Accelerates the design of synthetic strategies and can identify novel pathways. |
| Process Optimization | ML models iteratively refine reaction parameters to achieve optimal performance. chemcopilot.com | Improves chemical manufacturing efficiency, yield, and purity. |
| Automated Characterization | AI assists in the analysis and interpretation of data from analytical instruments (e.g., NMR, MS). nih.gov | Speeds up structure elucidation and purity assessment. |
A significant challenge is the need for large, high-quality datasets to train ML models effectively. The availability and standardization of chemical reaction data are crucial for the continued advancement of AI in chemical synthesis. nih.gov
Exploration of Novel Reactivity and Transformations for this compound
The two hydroxyl groups in this compound provide a platform for a wide range of chemical transformations. Research in this area focuses on developing novel methods for the selective functionalization of these hydroxyl groups to create new derivatives with potentially useful properties.
The selective functionalization of diols, where one hydroxyl group reacts in preference to another, is a persistent challenge in organic synthesis. researchgate.net The subtle differences in the steric and electronic environment of the two hydroxyl groups in an unsymmetrical diol can be exploited to achieve site-selectivity. Research into organocatalytic approaches, for example, aims to design catalysts that can distinguish between such closely related functional groups. researchgate.net
One area of exploration is the conversion of the diol moiety into other functional groups. For example, vicinal diols can be transformed into epoxides, cyclic ethers, or carbonyl compounds through various reagents and reaction conditions. The development of new catalytic systems for these transformations that proceed with high selectivity and under mild conditions is an active area of research.
Another avenue involves using the diol as a chiral building block. The inherent stereochemistry of this compound can be transferred to new, more complex molecules. For instance, the diol can be used as a starting material in the synthesis of natural products or bioactive molecules where the syn-1,2-diol motif is a key structural feature. The development of diversity-oriented synthesis strategies allows for the creation of a wide range of structurally distinct molecules from a common starting material like a stereodefined diol. nih.gov This approach is valuable for exploring chemical space in drug discovery and materials science. nih.gov
Future research will likely focus on discovering new reactions that are unique to the long alkyl chain structure of dodecanediol, potentially leading to new polymers, surfactants, or specialty chemicals with tailored properties.
Q & A
Basic: What are the recommended methods for synthesizing erythro-5,6-Dodecanediol in laboratory settings?
While synthesis protocols are not explicitly detailed in the provided evidence, researchers should prioritize stereoselective methods (e.g., catalytic dihydroxylation of alkenes) to achieve the erythro configuration. Key considerations include:
- Purification : Use column chromatography or recrystallization to isolate the diol, ensuring purity >98.0% as specified in safety data sheets .
- Safety : Conduct synthesis in a well-ventilated fume hood with PPE (gloves, goggles) to avoid inhalation or skin contact, per handling guidelines .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Due to limited physical/chemical data (e.g., no reported melting point or solubility), researchers must employ a multi-technique approach:
| Technique | Purpose | Methodological Considerations |
|---|---|---|
| NMR | Confirm stereochemistry (erythro vs. threo) and purity | Use - and -NMR to resolve vicinal diol protons and carbon environments. |
| HPLC | Quantify purity (>98.0%) | Optimize mobile phase (e.g., acetonitrile/water) to resolve impurities. |
| FTIR | Identify hydroxyl (-OH) and alkyl stretches | Compare with reference spectra for diols. |
Cross-validate results with elemental analysis or mass spectrometry to address data gaps in safety sheets .
Basic: What are the optimal storage conditions to maintain the stability of this compound?
- Temperature : Store in a cool, dark place (<25°C) to prevent decomposition .
- Container : Use airtight, light-resistant containers to minimize oxidation.
- Incompatibilities : Segregate from oxidizing agents (e.g., peroxides, nitrates) to avoid hazardous reactions .
Advanced: How should researchers design experiments to investigate the reactivity of this compound with oxidizing agents?
Experimental Design Framework (PICO):
- Population : this compound (CAS 70859-32-4) .
- Intervention : Controlled exposure to oxidizing agents (e.g., KMnO, HO) under varying temperatures/pH.
- Comparison : Reactivity of erythro isomer vs. threo isomer or other diols.
- Outcome : Reaction kinetics, byproducts (e.g., ketones, acids), and thermal stability via DSC/TGA.
Safety Protocol : Conduct reactions in small batches with blast shields, given the risk of exothermic decomposition .
Advanced: What methodological approaches are suitable for studying the stereochemical behavior of this compound in solution?
- Computational Modeling : Use DFT calculations to predict conformational preferences and compare with experimental NMR coupling constants () .
- Solvent Studies : Analyze solvent effects (polar vs. non-polar) on diol conformation via variable-temperature NMR.
- Crystallography : Attempt single-crystal X-ray diffraction to resolve solid-state stereochemistry (note: no crystallographic data is currently available) .
Advanced: How can researchers resolve contradictions in toxicity or ecological data for this compound?
Data Contradiction Analysis Framework:
Identify Gaps : Safety sheets lack ecotoxicity (e.g., LC for fish) and toxicokinetic data .
Empirical Validation : Conduct acute toxicity assays (e.g., Daphnia magna immobilization tests) under OECD guidelines.
Comparative Analysis : Cross-reference with structurally similar diols (e.g., 1,2-dodecanediol) to infer potential hazards.
Documentation : Clearly report limitations (e.g., "No data available" per TCI America SDS) and justify extrapolations .
Advanced: What strategies mitigate risks when handling this compound in exploratory research?
- Risk Assessment : Pre-screen for incompatibilities using predictive tools like CAMEO Chemicals.
- Contingency Planning : Prepare for accidental spills with absorbents (e.g., vermiculite) and neutralize oxidized byproducts (e.g., CO/CO) via scrubbers .
- Ethical Compliance : Adhere to TSCA guidelines for R&D use only and avoid environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
